Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone is a compound that belongs to the benzothiazole family . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry . They have been found to exhibit anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data . For instance, the crystal structure of a related compound, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine, was determined to be monoclinic with a P21/n space group .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in diazo-coupling, Knoevenagel condensation, Biginelli reaction, and other reactions . The specific reactions that this compound can undergo would depend on the specific conditions and reagents present.Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. The crystal structure of a related compound was determined to be monoclinic .Scientific Research Applications
Anti-mycobacterial Activity
Benzo[d]thiazol-2-yl derivatives have shown promise as new anti-mycobacterial chemotypes. A study highlighted the design, synthesis, and biological evaluation of these compounds, revealing several with potent anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. The research also included 3D-QSAR studies to understand the structure-activity relationships better, indicating the potential of these compounds as therapeutic agents against tuberculosis (S. Pancholia et al., 2016).
Antimicrobial Activity
The synthesis and evaluation of new pyridine derivatives incorporating the benzo[d]thiazol-2-yl group have been reported, with variable and modest antimicrobial activity observed against tested strains of bacteria and fungi. This study underscores the versatility of benzo[d]thiazol-2-yl derivatives in developing new antimicrobial agents (N. Patel et al., 2011).
Molecular Aggregation Studies
Research into the solvent effects on molecular aggregation of benzene derivatives has been conducted, providing insights into the fluorescence effects associated with aggregation processes. This work contributes to the understanding of the physicochemical properties of benzene derivatives, which is crucial for designing more effective pharmacological agents (A. Matwijczuk et al., 2016).
Anticancer Potential and Molecular Docking Studies
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity, with some compounds displaying notable activity. Additionally, molecular docking studies have been performed to predict the activity of these compounds against various receptors, suggesting their potential in anticancer therapy (D. Rajaraman et al., 2015).
Inhibition and Antioxidant Screening
A series of benzophenone tagged thiazolidinone analogs were synthesized and evaluated for xanthine oxidase inhibition and antioxidant properties, indicating the potential of benzothiazole derivatives in developing treatments for conditions associated with oxidative stress (V. Lakshmi Ranganatha et al., 2014).
Mechanism of Action
Target of Action
Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular and anti-inflammatory properties . The primary targets of these compounds are often enzymes or receptors involved in these biological processes.
Mode of Action
The mode of action of benzothiazole derivatives can vary depending on the specific derivative and its targets. For instance, some benzothiazole derivatives have been found to inhibit the enzyme cyclooxygenase (COX), which plays a key role in inflammation . By inhibiting COX, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby exerting an anti-inflammatory effect.
Biochemical Pathways
The biochemical pathways affected by benzothiazole derivatives can also vary. In the case of anti-tubercular activity, benzothiazole derivatives have been found to inhibit the target DprE1, a crucial enzyme for the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . By inhibiting this enzyme, these compounds can disrupt the synthesis of the bacterial cell wall, leading to the death of the bacteria.
Result of Action
The result of the action of benzothiazole derivatives can include the inhibition of bacterial growth in the case of anti-tubercular activity , or the reduction of inflammation in the case of anti-inflammatory activity . These effects are achieved at the molecular and cellular level through the inhibition of key enzymes or receptors.
Action Environment
The action, efficacy, and stability of benzothiazole derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the crystal structure of similar compounds can be influenced by temperature
Safety and Hazards
Future Directions
Benzothiazole derivatives, including Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone, have potential applications in medicinal chemistry due to their biological activity . Future research could focus on further exploring their synthesis, properties, and biological activity, as well as developing new benzothiazole-based compounds with enhanced activity .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-21(20-22-18-8-4-5-9-19(18)26-20)23-12-10-17(11-13-23)15-25-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHCZCJRXWTXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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